molecular formula C9H12BrCl2N3 B13600188 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13600188
M. Wt: 313.02 g/mol
InChI Key: CCCIRVOAPLVVJE-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H10BrN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine typically involves the bromination of benzimidazole followed by the introduction of an ethanamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the benzimidazole ring.

Scientific Research Applications

2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to investigate its biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Material Science: It is employed in the development of new materials with specific properties, such as fluorescence or conductivity.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, in antimicrobial studies, the compound may inhibit the synthesis of bacterial cell walls or interfere with viral replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine
  • 2-(4-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine
  • 2-(4-fluoro-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Uniqueness

2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets. Additionally, the ethanamine group provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C9H12BrCl2N3

Molecular Weight

313.02 g/mol

IUPAC Name

2-(4-bromo-1H-benzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H10BrN3.2ClH/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11;;/h1-3H,4-5,11H2,(H,12,13);2*1H

InChI Key

CCCIRVOAPLVVJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)CCN.Cl.Cl

Origin of Product

United States

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